5-甲基-1-氨基四唑

描述

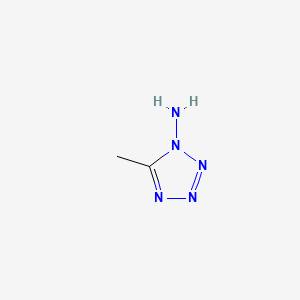

5-Methyl-1-aminotetrazole is a derivative of aminotetrazole . The parent compound, 5-Aminotetrazole, is an organic compound with the formula HN4CNH2. It is a white solid that can be obtained both in anhydrous and hydrated forms .

Synthesis Analysis

The synthesis of 5-aminotetrazole, from which 5-Methyl-1-aminotetrazole is derived, has been reported through the action of nitrous acid on aminoguanidine . A more efficient and controllable one-pot synthesis involves treating cyanamide with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized. Addition of ammonia or sodium hydroxide followed by heat-induced cyclization gives the anhydrous product .Molecular Structure Analysis

The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis

5-Aminotetrazole has found applications in heterocyclic chemistry, particularly as a synthon for some multicomponent reactions . The N-4 is basic as indicated by its binding to metal halides, such as the coordination complex [CoCl2(aminotetrazole)4] .Physical And Chemical Properties Analysis

5-Aminotetrazole is a white solid that can be obtained both in anhydrous and hydrated forms . It has a high nitrogen content of 80% . The compound has a molar mass of 85.070 g·mol −1, a density of 1.502 g/cm 3, and a melting point of 201–205 °C (394–401 °F; 474–478 K) .科学研究应用

活性材料开发

5-甲基-1-氨基四唑(MAT)在活性材料的开发中具有重要应用。研究表明,MAT可以质子化或甲基化,形成具有活性阴离子的各种盐。这些盐表现出良好的热稳定性,并以其爆速和爆压特征,适用于炸药和推进剂的应用。例如,1-甲基-5-氨基四唑硝酸盐和高氯酸盐以其良好的热稳定性和活性特性而闻名(Karaghiosoff et al., 2008)。

热分解分析

对MAT的热分解研究为其稳定性和潜在应用提供了见解。MAT的分解特点是消除气态和高沸点产物,形成热稳定残留物。这些发现对于了解MAT在各种条件下的行为至关重要,特别是在活性材料应用的背景下(Levchik et al., 1993)。

活性盐的合成

MAT用作合成各种活性盐的前体。这些盐以高氮含量和热稳定性为特征,是具有低敏感性的二次炸药的潜在候选者。该过程涉及对MAT的硝化,然后进行反应形成不同的富氮盐。这类化合物在高能材料领域特别有用,因为它们具有理想的爆炸性能和敏感性(Fendt et al., 2011)。

新型活性化合物的生成

MAT用于通过引入各种功能基团生成新型活性化合物。这些修改旨在增强所得化合物的氧平衡和爆炸性能。该领域的研究重点在于探索这些新型化合物的热稳定性和爆炸性能,突显MAT作为活性材料开发核心结构的多功能性(Tang et al., 2015)。

在高密度活性材料中的应用

MAT衍生物,特别是具有硝基和硝基亚胺基团的衍生物,被探索用于高密度活性材料的应用。这些衍生物表现出良好的热稳定性和对摩擦和冲击的稳定性,使它们成为对有毒材料的环境友好替代品。研究包括这类化合物的合成和表征,评估其热性和爆炸性能(Joo & Shreeve, 2010)。

结论5-甲基-1-氨基四唑是一种多功能化合物,在活性材料的开发中具有重要应用价值。其在合成中的实用性

5-甲基-1-氨基四唑的科学研究应用

活性材料合成和表征

5-甲基-1-氨基四唑(MAT)在活性材料的合成中得到广泛研究。MAT可以质子化或甲基化,形成各种活性盐,具有良好的热稳定性和爆炸性能。例如,1-甲基-5-氨基四唑硝酸盐和高氯酸盐以其活性特性而闻名,展示出稳定的晶体结构和显著的热稳定性(Karaghiosoff et al., 2008)。

热分解研究

对MAT的热分解研究揭示了其在高能材料应用中的潜力。其分解过程以稳定残留物的形成为特征,这对于了解其在各种条件下的行为至关重要。分解过程涉及消除气态产物和氨基和亚胺互变异构形式的共存 (Levchik et al., 1993)。

富氮盐和爆炸材料

MAT作为富氮盐的前体,具有次级炸药应用。这些化合物的特点是低敏感性,包括胍铵、氨基胍铵和二氨基铵盐。它们通过简便的去质子化或交换反应合成,并具有高能材料所需的理想性能 (Fendt et al., 2011)。

新型高能化合物的开发

MAT还用于新型高能化合物的开发。这些化合物旨在增强氧平衡和爆轰性能,具有热稳定性和爆炸性能。这项研究突显了MAT在高能材料开发中的多功能性 (Tang et al., 2015)。

高密度高能材料

对MAT衍生物的研究,特别是具有硝基和硝基亚胺基团的衍生物,侧重于它们在高密度高能材料中的应用。这些衍生物表现出良好的热稳定性和对摩擦和冲击的稳定性,具有作为传统材料环保替代品的潜力。这些化合物的合成和表征评估了它们的热性能和爆炸性能 (Joo & Shreeve, 2010)。

安全和危害

5-Aminotetrazole is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is flammable and harmful if swallowed. It can cause serious damage to eyes and is irritating to the respiratory system and skin . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

未来方向

属性

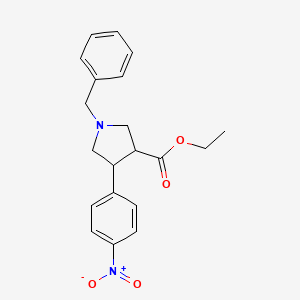

IUPAC Name |

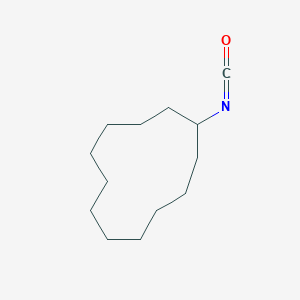

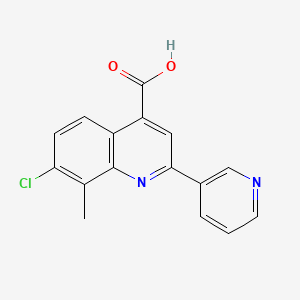

5-methyltetrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKDRHNSFRBYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399075 | |

| Record name | 5-METHYL-1-AMINOTETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-aminotetrazole | |

CAS RN |

56601-89-9 | |

| Record name | 5-METHYL-1-AMINOTETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)